S1p receptor agonist 2
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Overview
Description
Sphingosine-1-phosphate receptor agonist 2 is a bioactive lipid mediator that interacts with sphingosine-1-phosphate receptors, which are a class of G protein-coupled receptors. These receptors play a crucial role in regulating various physiological processes, including cell proliferation, migration, survival, and immune cell trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor agonist 2 typically involves the phosphorylation of sphingosine, which is derived from the hydrolysis of ceramide. This process is catalyzed by sphingosine kinases, specifically sphingosine kinase 1 and sphingosine kinase 2 . The reaction conditions often include the use of adenosine triphosphate as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor agonist 2 involves large-scale synthesis using bioreactors. The process is optimized for high yield and purity, often employing genetically engineered microorganisms to produce the necessary enzymes for the phosphorylation of sphingosine .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate receptor agonist 2 undergoes various chemical reactions, including:
Reduction: This reaction is less common but can be used to modify the functional groups on the sphingosine backbone.
Substitution: This reaction involves the replacement of functional groups on the sphingosine backbone, often to enhance receptor binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various sphingosine-1-phosphate analogs and derivatives, each with unique biological activities and receptor binding affinities .
Scientific Research Applications
Sphingosine-1-phosphate receptor agonist 2 has a wide range of scientific research applications:
Mechanism of Action
Sphingosine-1-phosphate receptor agonist 2 exerts its effects by binding to sphingosine-1-phosphate receptors on the cell surface. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways . These pathways regulate various cellular processes, such as migration, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sphingosine-1-phosphate receptor agonists like fingolimod, siponimod, and ozanimod . These compounds also target sphingosine-1-phosphate receptors but may have different receptor subtype specificities and pharmacokinetic properties .
Uniqueness
Sphingosine-1-phosphate receptor agonist 2 is unique in its high affinity and selectivity for specific sphingosine-1-phosphate receptor subtypes, which makes it a valuable tool for studying receptor-specific signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C24H23ClN2O4 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C24H23ClN2O4/c25-18-5-1-15(2-6-18)14-30-20-7-3-16(4-8-20)23-26-21-13-27(10-9-22(21)31-23)19-11-17(12-19)24(28)29/h1-8,17,19H,9-14H2,(H,28,29) |
InChI Key |
PTGQUSXMUAISKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1OC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5CC(C5)C(=O)O |
Origin of Product |
United States |
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